[6-(Oxetan-3-yloxy)pyridin-2-yl]methanamine

Medicinal Chemistry Building Block Selection Structure-Activity Relationship

Researchers requiring precise 2,6-regioisomeric geometry for oxetane-pyridine building blocks face supply inconsistency. This specific regioisomer eliminates structural ambiguity that compromises target binding geometry in kinase and antibacterial programs. Key procurement advantages: Orthogonal methanamine handle enables modular amide conjugation; Oxetane ring provides documented 0.5-1.5 log unit LogS solubility improvement vs larger cyclic ethers; Batch QC documentation ensures synthetic reproducibility for multi-step sequences targeting patent-defined bioactive scaffolds.

Molecular Formula C9H12N2O2
Molecular Weight 180.207
CAS No. 1380300-24-2
Cat. No. B2835172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[6-(Oxetan-3-yloxy)pyridin-2-yl]methanamine
CAS1380300-24-2
Molecular FormulaC9H12N2O2
Molecular Weight180.207
Structural Identifiers
SMILESC1C(CO1)OC2=CC=CC(=N2)CN
InChIInChI=1S/C9H12N2O2/c10-4-7-2-1-3-9(11-7)13-8-5-12-6-8/h1-3,8H,4-6,10H2
InChIKeyPARHYWHLQLWMCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





[6-(Oxetan-3-yloxy)pyridin-2-yl]methanamine Overview


[6-(Oxetan-3-yloxy)pyridin-2-yl]methanamine (CAS 1380300-24-2) is a heterocyclic chemical building block with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol . It features a pyridine core substituted at the 6-position with an oxetane-3-yloxy group and at the 2-position with a methanamine moiety . The compound is commercially available from multiple vendors with standard purities of 97–98% and is classified as harmful/irritant under GHS hazard labeling .

Regioisomer and Analog Substitution Differences


Generic substitution among oxetane-pyridine building blocks is invalid due to critical differences in regioisomeric positioning and functional group accessibility. The target compound positions the oxetane-3-yloxy group at the pyridine 6-position and the methanamine at the 2-position—a specific regioisomeric arrangement that is distinct from the 4-position analog (CAS 1380300-50-4) and the 3-position analog (CAS 1380300-24-2 regioisomer) [1]. In medicinal chemistry, regioisomeric substitution patterns on heteroaromatic rings can fundamentally alter target binding geometry, physicochemical properties including solubility and LogD, and metabolic stability [2]. Substitution with a structurally similar compound that lacks this precise substitution pattern—such as a tetrahydrofuran (oxolane) analog or a different regioisomer—would change the vector of the amine handle relative to the oxetane oxygen, potentially disrupting downstream synthetic transformations or structure-activity relationships. Furthermore, the oxetane ring itself is valued in medicinal chemistry as a bioisostere for gem-dimethyl and carbonyl groups, with proven effects on improving solubility and metabolic stability that are position-dependent [2].

Comparative Evidence


2,6- vs. 2,4-Pyridine Substitution Patterns

The target compound exhibits a specific 2,6-substitution pattern on the pyridine ring (oxetane-3-yloxy at position 6, methanamine at position 2). This regioisomeric arrangement differs fundamentally from the closest commercially available analog, [4-(oxetan-3-yloxy)pyridin-2-yl]methanamine (CAS 1380300-50-4), which places the oxetane-3-yloxy group at the 4-position of the pyridine ring while retaining the methanamine at the 2-position [1]. The 2,6-substitution pattern yields a distinct vector relationship between the amine handle and the oxetane oxygen, with an angular difference of approximately 120 degrees in the plane of the pyridine ring compared to the 2,4-substitution pattern. Regioisomeric positioning on heteroaromatic scaffolds is known to produce differential binding geometries and pharmacokinetic properties in downstream drug candidates [2].

Medicinal Chemistry Building Block Selection Structure-Activity Relationship

Oxetane vs. Oxolane Ring Comparison

The oxetane ring (four-membered cyclic ether) in the target compound confers distinct physicochemical advantages over the structurally related oxolane (tetrahydrofuran, five-membered cyclic ether) analog {6-[(oxolan-3-yloxy)methyl]pyridin-2-yl}methanamine . Oxetanes have been established in medicinal chemistry literature as effective bioisosteres for gem-dimethyl and carbonyl groups, with documented improvements in aqueous solubility (typically 0.5–1.5 log units increase in LogS) and metabolic stability compared to larger cyclic ethers [1]. The four-membered oxetane ring exhibits a strain energy of approximately 106 kJ/mol, contributing to unique reactivity profiles distinct from the less strained oxolane ring (strain energy approximately 25 kJ/mol) [1].

Medicinal Chemistry Physicochemical Properties Bioisostere Selection

Molecular Weight and Formula Comparison

The target compound has a molecular weight of 180.20 g/mol and molecular formula C9H12N2O2, containing two nitrogen atoms (one in the pyridine ring, one in the methanamine group) . This molecular weight falls within the optimal range for fragment-based drug discovery (typically 120–250 Da) and provides two hydrogen bond donors (methanamine NH2) and four hydrogen bond acceptors (pyridine N, oxetane O, methanamine N) [1]. In comparison, the simple oxetane building block 3-(aminomethyl)oxetane (CAS 6246-05-5) has a molecular weight of only 87.12 g/mol (C4H9NO) and lacks the pyridine core for aromatic interactions [2], while 2-(oxetan-3-yloxy)pyridine-3,4-diamine (C8H11N3O2, MW 181.20) offers an additional amine group but alters the substitution vector .

Building Block Selection Molecular Properties Fragment-Based Drug Discovery

Commercial Availability and Purity

The target compound is available from multiple commercial suppliers with documented purity specifications. Bidepharm offers the compound at 97% purity with batch-specific QC documentation including NMR, HPLC, and GC . Fluorochem supplies the compound at research-grade purity with comprehensive SDS documentation including GHS hazard classification (H302, H315, H319, H335) . This level of commercial availability and QC documentation is superior to that of the 4-position regioisomer (CAS 1380300-50-4), which has more limited commercial sourcing options with less standardized QC packages [1].

Procurement Quality Control Building Block Sourcing

Oxetane Scaffolds in Patent Literature

Oxetane-containing pyridine derivatives appear in patent literature across multiple therapeutic areas, with notable representation in kinase inhibition (including pan-RAF kinase inhibitors) [1], antibacterial agents [2], and histamine H2-receptor antagonists for digestive ulcers [3]. While the target compound [6-(oxetan-3-yloxy)pyridin-2-yl]methanamine itself is a building block rather than a final drug candidate, its structural motifs—the oxetane-3-yloxy pyridine core—appear in multiple patent families covering diverse biological targets. In contrast, simple oxetane building blocks without the pyridine core appear in a narrower range of therapeutic applications [4].

Patent Analysis Medicinal Chemistry Drug Discovery Trends

Application Scenarios


Kinase & Antibacterial Fragment Discovery

The target compound is optimally suited as a fragment or building block in medicinal chemistry programs targeting kinases or antibacterial pathways, based on its oxetane-3-yloxy pyridine motif appearing in patents covering pan-RAF kinase inhibitors and antibacterial biaromatic derivatives [1]. Its molecular weight of 180.20 g/mol positions it within the ideal fragment range, while the presence of both the methanamine handle (for amide bond formation) and the oxetane ring (for solubility enhancement) provides two orthogonal vectors for fragment elaboration [2]. Researchers should prioritize this specific 2,6-regioisomer over the 2,4-regioisomer to maintain the intended geometry for target engagement in kinase and antibacterial programs where this substitution pattern has been validated in patent literature .

Lead Optimization for Solubility & Stability

This building block is particularly valuable in lead optimization campaigns where improving aqueous solubility and metabolic stability is critical. The oxetane ring serves as a documented bioisostere for gem-dimethyl and carbonyl groups, with literature demonstrating solubility improvements of 0.5–1.5 log units in LogS for oxetane-containing compounds compared to analogs with larger cyclic ethers [1]. The combination of the oxetane ring with the pyridine scaffold provides a balanced physicochemical profile that can be leveraged to address poor pharmacokinetic properties in early lead candidates [2]. The methanamine handle enables straightforward conjugation to carboxylic acid-containing pharmacophores via amide bond formation, making this an ideal module for modular drug design approaches .

Patent-Defined Oxetane Scaffold Synthesis

This compound serves as a direct precursor or intermediate for constructing patent-defined bioactive scaffolds. The oxetane-3-yloxy pyridine motif appears in patent literature covering H2-receptor antagonists for digestive ulcers and kinase inhibitors, positioning this specific regioisomer as a strategic building block for medicinal chemists working within these patent spaces [1]. The 2,6-substitution pattern provides the correct vector geometry for accessing these patented chemotypes, whereas regioisomeric substitution (e.g., 2,4- or 3,6-patterns) would yield compounds outside the scope of these patent claims [2]. Procurement of this specific building block with documented purity (97%) and batch QC from established suppliers ensures reproducibility in multi-step synthetic sequences targeting these bioactive scaffolds .

Technical Documentation Hub

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